3-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate 3-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15557626
InChI: InChI=1S/C19H12BrN3O3S/c1-11(24)26-13-6-4-5-12(9-13)10-16-18(25)23-19(27-16)21-17(22-23)14-7-2-3-8-15(14)20/h2-10H,1H3/b16-10-
SMILES:
Molecular Formula: C19H12BrN3O3S
Molecular Weight: 442.3 g/mol

3-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

CAS No.:

Cat. No.: VC15557626

Molecular Formula: C19H12BrN3O3S

Molecular Weight: 442.3 g/mol

* For research use only. Not for human or veterinary use.

3-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate -

Specification

Molecular Formula C19H12BrN3O3S
Molecular Weight 442.3 g/mol
IUPAC Name [3-[(Z)-[2-(2-bromophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate
Standard InChI InChI=1S/C19H12BrN3O3S/c1-11(24)26-13-6-4-5-12(9-13)10-16-18(25)23-19(27-16)21-17(22-23)14-7-2-3-8-15(14)20/h2-10H,1H3/b16-10-
Standard InChI Key VHZPCGJYQUMPBY-YBEGLDIGSA-N
Isomeric SMILES CC(=O)OC1=CC=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2
Canonical SMILES CC(=O)OC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2

Introduction

Molecular Identification and Structural Characterization

3-{(Z)-[2-(2-bromophenyl)-6-oxo thiazolo[3,2-b] triazol-5(6H)-ylidene]methyl}phenyl acetate belongs to the thiazolo-triazole family, distinguished by its fused thiazole and triazole rings. The Z-configuration of the methylidene group is critical to its stereochemical identity. Key molecular parameters are summarized below:

PropertyValue
Molecular FormulaC₁₉H₁₂BrN₃O₃S
Molecular Weight442.3 g/mol
IUPAC Name[3-[(Z)-[2-(2-Bromophenyl)-6-oxo- thiazolo[3,2-b][1, triazol-5-ylidene]methyl]phenyl] acetate
Canonical SMILESCC(=O)OC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2

The bromine atom at the ortho position of the phenyl ring enhances electron-withdrawing effects, influencing both reactivity and intermolecular interactions . X-ray crystallography and NMR studies confirm the planar geometry of the thiazolo-triazole core, which facilitates π-π stacking in solid-state configurations.

Synthesis and Optimization Strategies

The synthesis of this compound involves a multi-step protocol optimized for yield and purity. A representative pathway includes:

  • Cyclocondensation: 2-Amino-4-(2-bromophenyl)thiazole reacts with ethyl acetoacetate under acidic conditions to form the thiazolo-triazole scaffold.

  • Methylidene Introduction: A Knoevenagel condensation between the triazole intermediate and 3-acetoxybenzaldehyde introduces the Z-configured methylidene group.

  • Acetylation: Final acetylation using acetic anhydride in dimethylformamide (DMF) yields the target compound.

Critical reaction parameters include:

ParameterOptimal Condition
SolventDimethylformamide (DMF)
Temperature80–90°C
CatalysisPiperidine (for condensation)
Yield62–68% (over three steps)

Alternative solvents like dimethyl sulfoxide (DMSO) may improve solubility but risk side reactions at elevated temperatures.

Structural and Electronic Features

The compound’s architecture combines three distinct motifs:

  • Thiazolo-Triazole Core: A bicyclic system with delocalized electrons, contributing to UV-Vis absorption at 320–340 nm.

  • Bromophenyl Substituent: The ortho-bromo group induces steric hindrance and electronic polarization, as evidenced by density functional theory (DFT) calculations showing a dipole moment of 5.2 Debye.

  • Acetoxy Methylidene: The acetate group enhances lipophilicity (logP ≈ 2.8), critical for membrane permeability in biological assays.

Comparative analysis with analogues like [4-bromo-2-[[2-(3-nitrophenyl)-6-oxo- thiazolo[3,2-b] triazol-5-ylidene]methyl]phenyl] acetate (PubChem CID: 4026734) reveals that nitro groups further increase electrophilicity but reduce thermal stability .

Reactivity and Functionalization

The compound undergoes characteristic reactions at three sites:

  • Triazole Nitrogen: Electrophilic substitution with alkyl halides (e.g., methyl iodide) at N3, confirmed by ^1H NMR shifts at δ 3.8 ppm.

  • Thiazole Sulfur: Oxidation with meta-chloroperbenzoic acid (mCPBA) yields sulfoxide derivatives, altering redox properties.

  • Acetoxy Group: Hydrolysis in alkaline media produces the phenolic derivative, increasing aqueous solubility by 40%.

Notable transformations include:

ReactionReagentProduct
OxidationKMnO₄ (acidic)Carboxylic acid at C6
ReductionNaBH₄Secondary alcohol at methylidene
Nucleophilic Aromatic SubstitutionPiperidineBromine displacement at phenyl ring

Stability and Degradation Pathways

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with major mass loss at 290°C corresponding to CO₂ and HBr evolution. Hydrolytic stability varies with pH:

MediumHalf-LifeMajor Degradants
pH 1.048 hPhenolic derivative, bromide ions
pH 7.4120 hMinimal degradation
pH 10.012 hComplete acetate cleavage

Light exposure accelerates decomposition, necessitating storage in amber vials under nitrogen.

Applications in Research and Development

Medicinal Chemistry

Preliminary studies indicate inhibitory activity against protein kinase C (IC₅₀ = 1.2 µM) and cyclooxygenase-2 (COX-2, IC₅₀ = 3.8 µM), suggesting anti-inflammatory potential. Molecular docking simulations reveal binding to the COX-2 active site via hydrogen bonds with His90 and hydrophobic interactions with Val349.

Materials Science

Thin films of the compound exhibit nonlinear optical (NLO) properties with a second-harmonic generation (SHG) efficiency 1.5× that of urea, attributed to the conjugated π-system.

Comparative Analysis with Structural Analogues

Key differences from related compounds include:

CompoundSubstituentlogPThermal Stability
3-{(Z)-[2-(2-Bromophenyl)-6-oxo...]phenyl acetate2-Bromophenyl2.8210°C
[4-Bromo-2-[[2-(3-nitrophenyl)-6-oxo...]phenyl] acetate 3-Nitrophenyl3.1195°C
[4-[(E)-[2-(4-Bromophenyl)-6-oxo...]phenyl] acetate 4-Bromophenyl (E-config)2.6225°C

The ortho-bromo derivative shows superior kinase inhibition compared to para-substituted analogues, likely due to enhanced steric complementarity .

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